molecular formula C12H16O2 B12632664 2-[(1S)-3-Oxocyclohexyl]cyclohex-2-EN-1-one CAS No. 919089-33-1

2-[(1S)-3-Oxocyclohexyl]cyclohex-2-EN-1-one

Cat. No.: B12632664
CAS No.: 919089-33-1
M. Wt: 192.25 g/mol
InChI Key: ALMOMJDOWMBEBN-VIFPVBQESA-N
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Description

2-[(1S)-3-Oxocyclohexyl]cyclohex-2-EN-1-one is an organic compound with a unique structure that includes a cyclohexenone ring

Chemical Reactions Analysis

Types of Reactions: 2-[(1S)-3-Oxocyclohexyl]cyclohex-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are commonly employed.

Major Products:

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields cyclohexanol derivatives.

    Substitution: Results in various substituted cyclohexenone derivatives.

Scientific Research Applications

2-[(1S)-3-Oxocyclohexyl]cyclohex-2-EN-1-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1S)-3-Oxocyclohexyl]cyclohex-2-EN-1-one involves its ability to participate in various chemical reactions due to the presence of the enone functional group. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This reactivity is crucial in its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 2-[(1S)-3-Oxocyclohexyl]cyclohex-2-EN-1-one is unique due to its specific structure, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules. Its ability to undergo a wide range of chemical reactions makes it versatile and useful in various fields of research and industry.

Properties

CAS No.

919089-33-1

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-[(1S)-3-oxocyclohexyl]cyclohex-2-en-1-one

InChI

InChI=1S/C12H16O2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h6,9H,1-5,7-8H2/t9-/m0/s1

InChI Key

ALMOMJDOWMBEBN-VIFPVBQESA-N

Isomeric SMILES

C1CC=C(C(=O)C1)[C@H]2CCCC(=O)C2

Canonical SMILES

C1CC=C(C(=O)C1)C2CCCC(=O)C2

Origin of Product

United States

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